3-Butyl-2-ethylaniline
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Overview
Description
3-Butyl-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It is a derivative of aniline, characterized by the presence of butyl and ethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-ethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where aniline is reacted with butyl and ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction introduces the butyl and ethyl groups onto the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Butyl-2-ethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butyl-2-ethylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the butyl and ethyl substituents.
N-Ethylaniline: Contains an ethyl group but lacks the butyl group.
N-Butylaniline: Contains a butyl group but lacks the ethyl group.
Uniqueness
3-Butyl-2-ethylaniline is unique due to the presence of both butyl and ethyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
106100-53-2 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-butyl-2-ethylaniline |
InChI |
InChI=1S/C12H19N/c1-3-5-7-10-8-6-9-12(13)11(10)4-2/h6,8-9H,3-5,7,13H2,1-2H3 |
InChI Key |
BVOKUKXMVHRXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)N)CC |
Origin of Product |
United States |
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